molecular formula C11H14ClNS B12976309 N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine

N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine

Cat. No.: B12976309
M. Wt: 227.75 g/mol
InChI Key: SUBXXINGUDFIBD-UHFFFAOYSA-N
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Description

N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine: is an organic compound with the molecular formula C12H16ClNS It is a derivative of thietan-3-amine, where the amine group is substituted with a 1-(3-chlorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine typically involves the reaction of 3-chlorophenylacetonitrile with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(1-(3-Chlorophenyl)ethyl)thiolan-3-amine
  • N-(1-(3-Chlorophenyl)ethyl)thiolan-2-amine
  • N-(1-(3-Chlorophenyl)ethyl)thietan-2-amine

Comparison: N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine is unique due to its specific substitution pattern and structural features. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. These differences can be attributed to variations in the position and nature of the substituents on the thietan ring .

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H14ClNS/c1-8(13-11-6-14-7-11)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

SUBXXINGUDFIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC2CSC2

Origin of Product

United States

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